molecular formula C20H19N5S2 B4780139 4-({[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE

4-({[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE

Cat. No.: B4780139
M. Wt: 393.5 g/mol
InChI Key: CJDKVBPDJZPHMS-UHFFFAOYSA-N
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Description

4-({[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE is a complex heterocyclic compound that incorporates both thiazole and triazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include sulfur, nitrogen sources, and various alkylating agents .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

4-({[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

4-({[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, disrupting their normal function. This interaction often involves the sulfur and nitrogen atoms in the thiazole and triazole rings, which can form strong bonds with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-({[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE apart is its unique combination of thiazole and triazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-(2-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5S2/c1-3-25-18(17-10-6-7-11-21-17)23-24-20(25)27-13-15-12-26-19(22-15)16-9-5-4-8-14(16)2/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDKVBPDJZPHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3C)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 2
4-({[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 3
4-({[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 4
4-({[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 5
4-({[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 6
4-({[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE

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